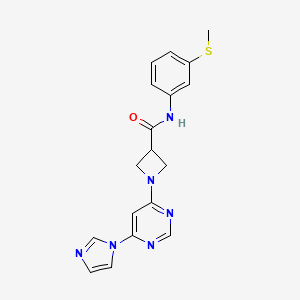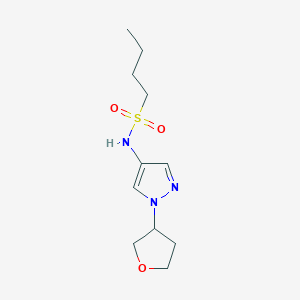![molecular formula C16H14ClF3N4O4S B2735432 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine CAS No. 946387-22-0](/img/structure/B2735432.png)
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a combination of pyridine, piperazine, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Preparation of the Piperazine Intermediate: The piperazine ring is functionalized with a nitrophenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the pyridine and piperazine intermediates using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects in disease models.
Comparación Con Compuestos Similares
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl acetate: This compound shares the pyridine and trifluoromethyl groups but differs in its ester functionality.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of a nitrophenyl group.
Uniqueness: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrobenzenesulfonyl)piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O4S/c17-12-9-11(16(18,19)20)10-21-15(12)22-5-7-23(8-6-22)29(27,28)14-4-2-1-3-13(14)24(25)26/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXGBDMHOHHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
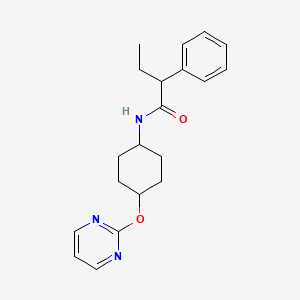
![N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2735350.png)
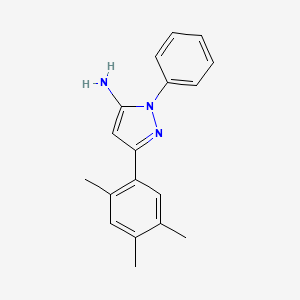
![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)
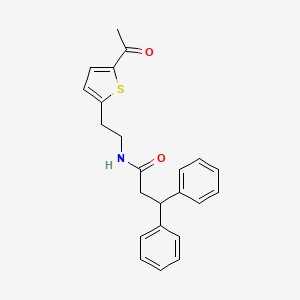
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)
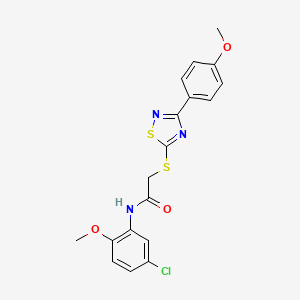
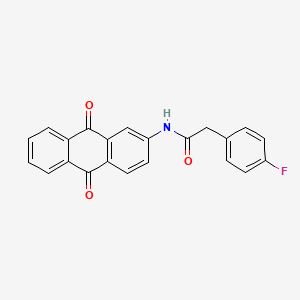
![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)
![3-Benzofurancarboxylicacid,6-bromo-5-[(2-fluorobenzoyl)oxy]-2-methyl-,ethylester(9CI)](/img/structure/B2735365.png)
![3-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2735367.png)
